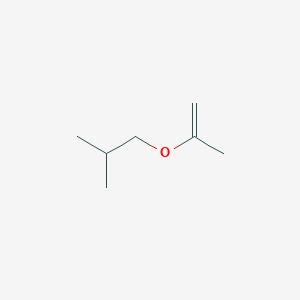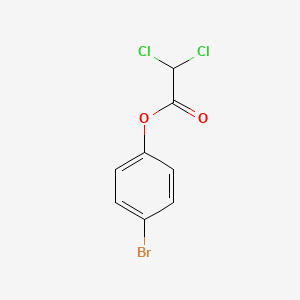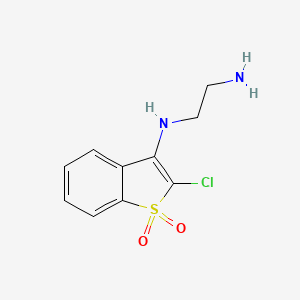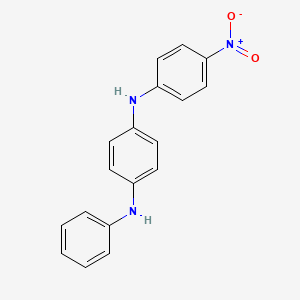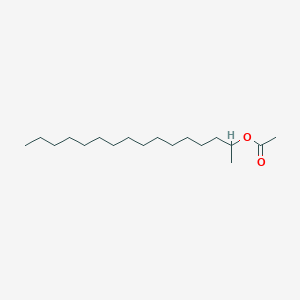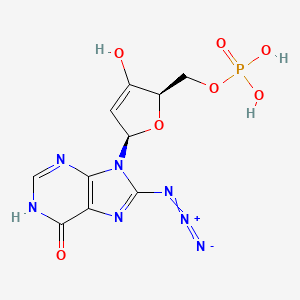
8-N(3)Cimp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-N(3)Cimp typically involves the azidation of inosine monophosphate. The process begins with the protection of the hydroxyl groups of inosine, followed by the introduction of the azido group at the 8th position. The final step involves the cyclization of the molecule to form the cyclic phosphate ester. The reaction conditions often require the use of specific solvents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Quality control measures would also be implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-N(3)Cimp can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the azido group.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-N(3)Cimp has several applications in scientific research:
Chemistry: Used as a probe to study nucleotide interactions and enzyme mechanisms.
Biology: Employed in the investigation of cellular signaling pathways involving cyclic nucleotides.
Medicine: Potential use in the development of therapeutic agents targeting specific biochemical pathways.
Industry: Utilized in the synthesis of novel compounds for pharmaceutical and biotechnological applications.
Wirkmechanismus
The mechanism of action of 8-N(3)Cimp involves its interaction with specific molecular targets, such as enzymes and receptors. The azido group can participate in various biochemical reactions, leading to the modulation of signaling pathways. For example, it can act as a second messenger in vascular tissues, influencing processes like vasoconstriction and vasodilation through the activation of Rho kinase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-azido cyclic AMP: Another azido-substituted cyclic nucleotide with similar properties.
8-azido cyclic GMP: A guanosine analog with an azido group at the 8th position.
Uniqueness
8-N(3)Cimp is unique due to its specific structure and the presence of the azido group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in research for studying nucleotide interactions and developing new therapeutic agents.
Eigenschaften
CAS-Nummer |
51239-30-6 |
|---|---|
Molekularformel |
C10H10N7O7P |
Molekulargewicht |
371.20 g/mol |
IUPAC-Name |
[(2R,5R)-5-(8-azido-6-oxo-1H-purin-9-yl)-3-hydroxy-2,5-dihydrofuran-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H10N7O7P/c11-16-15-10-14-7-8(12-3-13-9(7)19)17(10)6-1-4(18)5(24-6)2-23-25(20,21)22/h1,3,5-6,18H,2H2,(H,12,13,19)(H2,20,21,22)/t5-,6-/m1/s1 |
InChI-Schlüssel |
GAIDUVZRUCJAOG-PHDIDXHHSA-N |
Isomerische SMILES |
C1=C([C@H](O[C@H]1N2C3=C(C(=O)NC=N3)N=C2N=[N+]=[N-])COP(=O)(O)O)O |
Kanonische SMILES |
C1=C(C(OC1N2C3=C(C(=O)NC=N3)N=C2N=[N+]=[N-])COP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


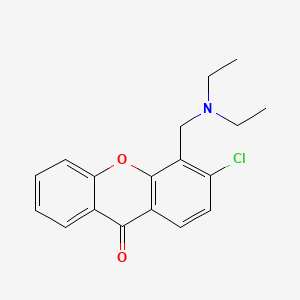
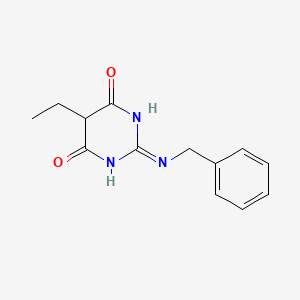
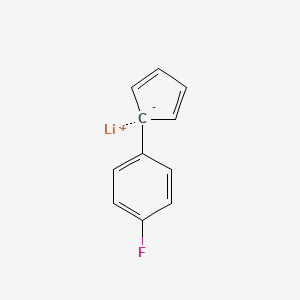

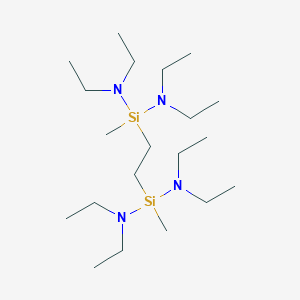
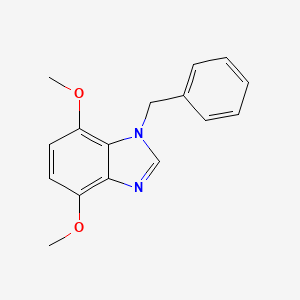
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
![Diethyl [2-(carbamoyloxy)ethyl]phosphonate](/img/structure/B14668562.png)
